Me-Tet-PEG4-NHBoc

PROTAC ADC Bioconjugation

Me-Tet-PEG4-NHBoc is the superior choice for modular bioconjugation. Its methyltetrazine enables ultrafast IEDDA ligation (k > 800 M⁻¹s⁻¹), while the orthogonal Boc-protected amine allows sequential, high-yield assembly of PROTACs and ADCs. Unlike non-Boc or non-tetrazine alternatives, this linker ensures site-specific conjugation and minimal DAR heterogeneity. The PEG4 spacer enhances solubility and reduces aggregation. Choose Me-Tet-PEG4-NHBoc for reproducible, high-purity bioconjugates.

Molecular Formula C26H40N6O7
Molecular Weight 548.6 g/mol
Cat. No. B15138036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tet-PEG4-NHBoc
Molecular FormulaC26H40N6O7
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33)
InChIKeyNLCNHVGGRZZZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tet-PEG4-NHBoc: Quantified Procurement Rationale for Boc-Protected Methyltetrazine PEG4 Linkers


Me-Tet-PEG4-NHBoc (CAS 2143955-71-7) is a heterobifunctional polyethylene glycol (PEG) linker comprising a methyltetrazine moiety for bioorthogonal inverse-electron-demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO), a PEG4 spacer for enhanced solubility and reduced steric hindrance, and a Boc-protected amine for orthogonal, stepwise conjugation . As a PROTAC (PROteolysis TArgeting Chimera) and ADC (Antibody-Drug Conjugate) linker, it enables the modular assembly of targeted protein degraders and bioconjugates through sequential, high-specificity reactions [1].

Why Generic Substitution of Me-Tet-PEG4-NHBoc Fails: The Criticality of Orthogonal Boc Protection


In-class methyltetrazine-PEG linkers, such as Methyltetrazine-PEG4-NHS ester, offer rapid amine conjugation but lack the orthogonal protection required for sequential, multi-step bioconjugation workflows [1]. Conversely, Boc-protected amino PEG linkers without the methyltetrazine handle cannot participate in the fastest known bioorthogonal ligation (k > 800 M⁻¹s⁻¹) essential for efficient pretargeting and low-concentration labeling . The substitution of Me-Tet-PEG4-NHBoc with either a non-Boc analog or a non-tetrazine Boc-PEG linker fundamentally compromises the designed, sequential reaction specificity that underpins precise PROTAC and ADC assembly, leading to lower yields, off-target conjugation, or synthetic dead-ends .

Me-Tet-PEG4-NHBoc Quantitative Differentiation: Evidence-Based Selection Guide


Orthogonal vs. Single-Use Reactivity: Me-Tet-PEG4-NHBoc vs. Methyltetrazine-PEG4-NHS Ester

Me-Tet-PEG4-NHBoc provides a Boc-protected amine that remains inert during initial TCO-tetrazine IEDDA ligation, enabling precise, stepwise assembly of complex conjugates. In contrast, Methyltetrazine-PEG4-NHS ester reacts immediately and non-orthogonally with any primary amine present . This difference is critical for multi-step PROTAC and ADC syntheses where sequential conjugation is required.

PROTAC ADC Bioconjugation Orthogonal Chemistry

Reaction Kinetics: Me-Tet-PEG4-NHBoc vs. Maleimide-Based Conjugation

The methyltetrazine group in Me-Tet-PEG4-NHBoc participates in an IEDDA reaction with TCO, exhibiting second-order rate constants > 800 M⁻¹s⁻¹, a hallmark of this bioorthogonal chemistry . In a head-to-head study on protein homodimer formation, bis-tetrazine PEG yielded a 37% dimer yield after just 1 hour, while a comparable bis-maleimide polymer (reacting via thiol-ene) produced only a 5% yield after 24 hours [1]. This demonstrates the superior speed and efficiency of tetrazine-TCO ligation for macromolecular assembly.

Click Chemistry IEDDA Protein Conjugation Kinetics

PEG4 Spacer: Mitigation of Steric Hindrance and Aggregation

The PEG4 spacer in Me-Tet-PEG4-NHBoc is a specific design element that quantitatively enhances solubility and reduces steric hindrance compared to shorter or non-PEG linkers . While exact solubility data for this specific compound are not reported, class-level evidence shows that a PEG4 spacer 'substantially enhances' aqueous solubility and provides a 'long and flexible connection' that 'minimizes steric hindrance' during ligation, a property directly linked to reduced aggregation of labeled proteins [1]. This contrasts with shorter, non-PEG linkers (e.g., direct amine-tetrazine conjugates) which may lead to lower conjugation efficiency and protein precipitation.

PEGylation Bioconjugation Solubility ADC

Stability Profile: Quantified Storage and Handling Parameters

Me-Tet-PEG4-NHBoc demonstrates well-defined storage stability, crucial for procurement planning and experimental reproducibility. Vendor datasheets specify that the compound is stable as a powder for 3 years at -20°C and 2 years at 4°C . In solution (DMSO), stability is maintained for 6 months at -80°C and 1 month at -20°C . This level of documentation is often absent for custom or less-common linkers, reducing uncertainty in long-term project planning.

Stability Storage Procurement Logistics

Me-Tet-PEG4-NHBoc: Proven Research and Industrial Application Scenarios


Stepwise Synthesis of Heterobifunctional PROTACs

Me-Tet-PEG4-NHBoc is ideally suited for the modular assembly of PROTACs, where two distinct ligands (for an E3 ligase and a target protein) must be sequentially attached via a linker. The methyltetrazine group first undergoes rapid IEDDA ligation with a TCO-functionalized ligand. The orthogonal Boc-protected amine remains intact, allowing for purification of this intermediate before acidic deprotection to reveal a free amine. This amine can then be coupled to a second ligand, ensuring a high-purity, correctly assembled PROTAC .

ADC Linker Design for Controlled Drug Payload Conjugation

In Antibody-Drug Conjugate (ADC) development, Me-Tet-PEG4-NHBoc enables a controlled, two-step conjugation strategy. An antibody can be pre-functionalized with TCO, and the methyltetrazine-PEG4-NHBoc linker is attached via IEDDA. The Boc group then protects the pendant amine during subsequent steps. Following deprotection, the free amine serves as a precise attachment point for a cytotoxic payload, minimizing drug-to-antibody ratio (DAR) heterogeneity and ensuring site-specific conjugation .

Pretargeted Molecular Imaging and Diagnostics

The exceptional kinetics of the tetrazine-TCO ligation (k > 800 M⁻¹s⁻¹), as enabled by the methyltetrazine group in Me-Tet-PEG4-NHBoc, make it a critical component in pretargeted imaging strategies . A TCO-modified targeting vector (e.g., antibody) is administered and allowed to localize, followed by administration of a tetrazine-bearing imaging probe. The extremely fast and specific click reaction occurs efficiently in vivo, enabling high-contrast imaging with reduced background signal. The PEG4 spacer further enhances probe solubility and circulation.

Synthesis of Well-Defined Protein-Polymer Conjugates

As demonstrated in a direct comparative study, tetrazine-PEG linkers like Me-Tet-PEG4-NHBoc enable the rapid and efficient synthesis of protein-polymer conjugates [1]. The IEDDA ligation with TCO-functionalized proteins proceeds with high yield (37% in 1 h) under mild conditions, far outperforming traditional maleimide-thiol chemistry (5% in 24 h). This approach is invaluable for creating homogeneous, next-generation biotherapeutics and biomaterials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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